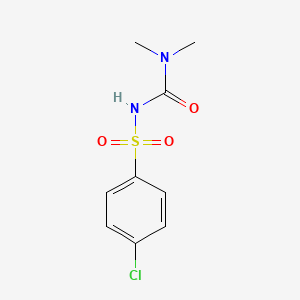
3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea is a chemical compound with the molecular formula C9H11ClN2O3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a dimethyl-urea moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,1-dimethylurea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds efficiently.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The dimethyl-urea moiety can contribute to the compound’s stability and solubility, facilitating its use in various applications.
Comparison with Similar Compounds
3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea can be compared with other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethyl-urea: This compound has an additional chlorine atom, which may alter its chemical properties and reactivity.
3-(4-Methylphenyl)sulfonyl-1,1-dimethyl-urea: The presence of a methyl group instead of a chlorine atom can affect the compound’s biological activity and solubility.
3-(4-Nitrophenyl)sulfonyl-1,1-dimethyl-urea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
90914-76-4 |
|---|---|
Molecular Formula |
C9H11ClN2O3S |
Molecular Weight |
262.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1,1-dimethylurea |
InChI |
InChI=1S/C9H11ClN2O3S/c1-12(2)9(13)11-16(14,15)8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) |
InChI Key |
UAWSKHZYESMLTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















